(S)-2-Methyl-1-phenylpropan-1-amine
Overview
Description
(S)-2-Methyl-1-phenylpropan-1-amine , also known as amphetamine , is a synthetic compound with stimulant properties. It belongs to the class of substituted amphetamines and acts as a central nervous system (CNS) stimulant. Amphetamine is commonly used for its effects on alertness, focus, and mood enhancement.
Synthesis Analysis
The synthesis of amphetamine involves several steps, including the reduction of precursor compounds such as phenylacetone or ephedrine. Various synthetic routes exist, but the most common method is the Leuckart-Wallach reaction, which converts phenylacetone into amphetamine using formic acid and ammonium formate.
Molecular Structure Analysis
The molecular formula of amphetamine is C9H13N . It consists of a phenyl ring attached to a propylamine side chain. The chiral center at the α-carbon results in two enantiomers: (S)-amphetamine and ®-amphetamine.
Chemical Reactions Analysis
Amphetamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form methamphetamine, a more potent CNS stimulant.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Approximately 300°C
- Solubility : Soluble in water and organic solvents
- Appearance : White crystalline powder
- Chemical Properties :
- Basicity : Amphetamine is a weak base.
- Stability : Sensitive to heat and light.
Scientific Research Applications
Isotope Effects in Enzymatic Reactions
The study of isotope effects in enzymatic reactions, specifically the N-demethylation of tertiary amines, can be closely related to the research on (S)-2-Methyl-1-phenylpropan-1-amine. This research provides insights into the kinetic primary isotopes effect in the enzymatic N-demethylation reaction, indicating that the cleavage of the C-H bond of the N-methyl group is a rate-limiting step (Abdel-Monem, 1975).
Synthesis and Medicinal Applications
A key area of research is the synthesis of medicinally relevant compounds. An example is the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors using (S)-2-Methyl-1-phenylpropan-1-amine. This methodology has significant implications for the development of dual reuptake inhibitors, a class of drugs used in treating depression and other mood disorders (Lifchits & Charette, 2008).
Spectroscopic Analysis in Forensic Science
In forensic science, spectroscopic analysis of psychoactive substances, including various phenylethylamines, plays a crucial role. Research in this field involves identifying and characterizing substances that might have legal and clinical relevance. Such studies contribute to a better understanding of the chemical properties of substances like (S)-2-Methyl-1-phenylpropan-1-amine (Chapman, 2017).
Enantiomeric Separation and Purity
The separation of enantiomers is critical in pharmaceutical research, where the therapeutic effect often depends on the enantiomeric form of a compound. Techniques for the effective separation and purification of enantiomers of (S)-2-Methyl-1-phenylpropan-1-amine are an active area of study, with applications in drug development and organic chemistry research (Dombrády Zs, Pálovics, & Fogassy, 2019).
GABA Receptor Research
Research on GABA receptors and their antagonists often involves compounds structurally similar to (S)-2-Methyl-1-phenylpropan-1-amine. These studies have implications for the development of drugs targeting the GABA system, which is significant in treating neurological and psychological disorders (Abbenante, Hughes, & Prager, 1994).
Safety And Hazards
Amphetamine use can lead to several adverse effects, including:
- Psychological Effects : Anxiety, paranoia, hallucinations
- Cardiovascular Effects : Increased heart rate, hypertension
- Addiction Potential : Amphetamine has a high potential for abuse and dependence.
- Toxicity : Overdose can cause seizures, hyperthermia, and cardiovascular collapse.
Future Directions
Research on amphetamine continues to explore its therapeutic potential, safety, and alternative formulations. Future studies should focus on optimizing dosing regimens, minimizing side effects, and developing safer alternatives.
properties
IUPAC Name |
(1S)-2-methyl-1-phenylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,11H2,1-2H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXXBSCXKKIBCH-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427840 | |
Record name | (S)-2-METHYL-1-PHENYLPROPAN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methyl-1-phenylpropan-1-amine | |
CAS RN |
68906-26-3 | |
Record name | (S)-2-METHYL-1-PHENYLPROPAN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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